molecular formula C7H7BrINO B1285550 5-Bromo-2-ethoxy-3-iodopyridine CAS No. 848243-20-9

5-Bromo-2-ethoxy-3-iodopyridine

Cat. No.: B1285550
CAS No.: 848243-20-9
M. Wt: 327.94 g/mol
InChI Key: KLZXHRLOSHLEDS-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-iodopyridine is a useful research compound. Its molecular formula is C7H7BrINO and its molecular weight is 327.94 g/mol. The purity is usually 95%.
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Safety and Hazards

5-Bromo-2-ethoxy-3-iodopyridine is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Bromo-2-ethoxy-3-iodopyridine is a halogenated pyridine derivativeHalogenated pyridines are generally used as intermediates in organic synthesis, particularly in the formation of c-c bonds .

Mode of Action

The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst. The iodine and bromine atoms on the pyridine ring are susceptible to oxidative addition to the palladium catalyst, forming a complex that can then undergo transmetalation with the organoboron reagent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment. Furthermore, the compound’s stability may be affected by exposure to light, as it is a light-sensitive compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-ethoxy-3-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions such as halogenation and coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds . The nature of these interactions typically involves the formation of covalent bonds between the halogen atoms of this compound and the active sites of enzymes or proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell signaling and gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition or activation of specific enzymes. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm to the organism . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed by the cell . These metabolic pathways are essential for the detoxification and elimination of this compound from the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments . The distribution of this compound can influence its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZXHRLOSHLEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590333
Record name 5-Bromo-2-ethoxy-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848243-20-9
Record name 5-Bromo-2-ethoxy-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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